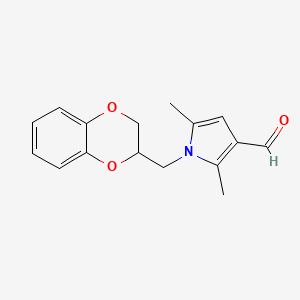
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (commonly referred to as compound 1 ) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 is characterized by a complex molecular structure featuring a pyrrole ring substituted with a benzodioxin moiety. The molecular formula is C15H15N1O3, and its structure can be represented as follows:
Biological Activity Overview
Research has indicated that compound 1 exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of the pyrrole scaffold demonstrate significant antibacterial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) .
- Enzyme Inhibition : Compound 1 and its analogs have been evaluated for their ability to inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical for bacterial growth and survival .
The mechanism of action for compound 1 primarily involves its interaction with specific molecular targets:
- Covalent Bond Formation : The aldehyde group in compound 1 can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This interaction can alter various biological pathways related to cell signaling and metabolism .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between compound 1 and target enzymes. For instance, docking simulations revealed that the compound binds effectively to the active sites of DHFR and enoyl ACP reductase, suggesting a potential pathway for therapeutic intervention .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of compound 1:
Table 1: Summary of Biological Activities
科学研究应用
Medicinal Chemistry Applications
Pharmacological Potential
The compound is being investigated for its potential therapeutic effects in treating various diseases, particularly neurological disorders and cancer. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar pyrrole derivatives on cancer cell lines, demonstrating that modifications in the substituents could enhance their efficacy against specific types of cancer cells .
Mechanism of Action
The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic residues in enzymes or receptors, which can modulate their activity and lead to therapeutic effects.
Material Science Applications
Organic Electronics
The unique electronic properties of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde make it a candidate for use in organic electronic devices. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings
Studies have shown that compounds with similar structures can exhibit favorable charge transport properties, making them suitable for incorporation into electronic materials . The presence of the benzodioxin moiety enhances the compound's stability and performance in electronic applications.
Chemical Synthesis Applications
Intermediate for Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various heterocyclic compounds and natural product analogs.
Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions followed by oxidation processes. For instance, starting materials such as 2,5-dimethylpyrrole can react with appropriate electrophiles to yield the desired product.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-13(9-18)12(2)17(11)8-14-10-19-15-5-3-4-6-16(15)20-14/h3-7,9,14H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKIPZHKNMOQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














